2-(3-Chlorophenyl)ethyl cyclopentyl ketone
Description
2-(3-Chlorophenyl)ethyl cyclopentyl ketone (CAS: 625445-70-7) is an aromatic ketone with the molecular formula C₁₄H₁₇ClO and a molecular weight of 236.74 g/mol . Structurally, it consists of a cyclopentyl group attached to a ketone moiety, which is further linked to a 3-chlorophenyl ethyl chain. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry due to its reactivity and structural versatility .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQKTYEGQBXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620399 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625445-70-7 | |
| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Reaction of 3-Chlorophenylacetic Acid with Cyclopentanone
This method involves the condensation of 3-chlorophenylacetic acid with cyclopentanone under acidic or basic conditions.
Procedure:
- Reactants:
- 3-Chlorophenylacetic acid
- Cyclopentanone
- Catalysts/Conditions:
- Acidic catalyst: Sulfuric acid
- Basic catalyst: Sodium hydroxide
- Heat is applied to facilitate the reaction.
- Mechanism:
- The carboxylic acid group of 3-chlorophenylacetic acid reacts with cyclopentanone, forming the ketone product through condensation and decarboxylation steps.
Advantages:
- Straightforward process.
- High yield when optimized.
Challenges:
- Requires careful control of temperature and pH to prevent side reactions.
Decarboxylation of Cyclopentyl Benzoylacetic Acid Esters
This method utilizes cyclopentyl benzoylacetic acid esters as intermediates, which undergo hydrolysis and decarboxylation to form the desired ketone.
Procedure:
- Reactants:
- Cyclopentyl methyl benzoylacetate or cyclopentyl ethyl benzoylacetate
-
- Base: Potassium carbonate or sodium hydroxide (1.5–3 molar equivalents)
- Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water-toluene mixtures
- Temperature: 60–100°C (optimal range: 80–100°C)
- Reaction time: 5–10 hours
-
- Hydrolysis of the ester group in the presence of a base.
- Decarboxylation under heat to yield the target ketone.
-
- Extract with ethyl acetate.
- Wash organic phases with saturated sodium chloride.
- Dry over anhydrous magnesium sulfate.
- Purify via column chromatography using ethyl acetate and petroleum ether as eluents.
Advantages:
- High yields (up to ~70% in optimized conditions).
- Scalable for industrial applications.
Challenges:
- Requires extended reaction times.
- Handling high temperatures safely is essential.
Alternative Continuous Flow Synthesis
In industrial settings, continuous flow reactors are used to enhance reaction efficiency and yield.
Procedure:
- Reactants are continuously fed into a reactor where they are mixed and heated under controlled conditions.
- Catalysts such as acidic resins or bases are used to drive the reaction.
- The product is collected at the outlet and purified using standard techniques like distillation or chromatography.
Advantages:
- Consistent product quality.
- Reduced reaction times compared to batch processes.
- Environmentally friendly due to minimized waste.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Complexity |
|---|---|---|---|---|
| Reaction with Cyclopentanone | ~60–70 | Moderate | Moderate | Low |
| Decarboxylation of Esters | ~65–75 | Long | High | Moderate |
| Continuous Flow Synthesis | ~70–80 | Short | Very High | High |
Key Observations
- The choice of method depends on factors such as availability of starting materials, desired yield, and scalability requirements.
- Decarboxylation methods offer high yields but require extended reaction times, making them more suitable for laboratory-scale synthesis.
- Continuous flow synthesis is ideal for industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)ethyl cyclopentyl ketone has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of bicyclic and polycyclic aromatic hydrocarbons.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It acts as a pharmaceutical intermediate, particularly in the synthesis of ketamine derivatives.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions .
Comparison with Similar Compounds
Research Findings and Trends
- Positional Isomerism : Ortho-chloro derivatives (e.g., o-chlorophenyl cyclopentyl ketone) exhibit lower solubility but higher thermal stability compared to para-substituted analogs .
Q & A
Q. Basic Research Focus
- NMR : Expect distinct signals for the cyclopentyl methylene (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm). Carbonyl (C=O) appears at ~205–215 ppm in ¹³C NMR .
- IR : Strong C=O stretch at ~1700–1750 cm⁻¹.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₄H₁₅ClO), with fragmentation patterns indicative of cyclopentyl and chlorophenyl cleavage .
How does the cyclopentyl group influence reactivity in nucleophilic additions compared to other cyclic ketones?
Advanced Research Focus
The cyclopentyl ring’s strain energy (vs. cyclohexane) enhances ketone electrophilicity, accelerating nucleophilic additions. Comparative studies show:
- Cyclopentyl ketones exhibit faster reaction rates with Grignard reagents than cyclohexyl analogs due to reduced steric hindrance .
- Steric effects : The smaller cyclopentyl ring allows better access to the carbonyl carbon, favoring nucleophilic attack .
What safety precautions are essential when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as chlorinated aromatics may irritate respiratory systems .
- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste, following institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
